1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

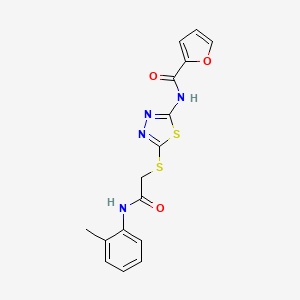

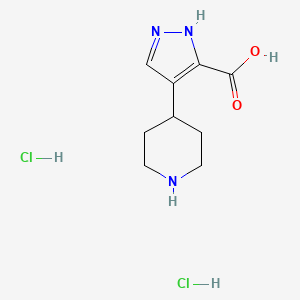

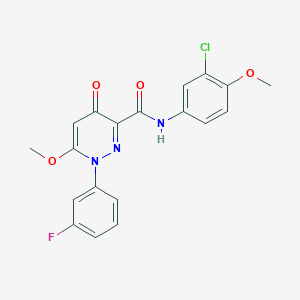

“1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde” is a biochemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.33 . It is used for proteomics research .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of “1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde” can be represented by the SMILES notation: C1=CC=C (C=C1)CN2C=C (C (=N2)C3=CC=CS3)C=O .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde” include a molecular weight of 268.33 and a molecular formula of C15H12N2OS . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. Hamed et al. (2020) synthesized Schiff bases of chitosan using derivatives of 1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde and evaluated their antimicrobial activity against various bacteria and fungi, showing that antimicrobial efficacy is dependent on the type of the Schiff base moiety (Hamed et al., 2020).

Synthesis and Chemical Properties

The compound has been used as a precursor in the synthesis of various novel heterocycles. For instance, Baashen et al. (2017) used a similar compound for synthesizing new heterocycles with potential applications in different fields (Baashen et al., 2017). Additionally, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles using 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a similar compound, to investigate their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

Antioxidant and Anti-Inflammatory Activity

Sudha et al. (2021) explored the antioxidant and anti-inflammatory activities of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to 1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde. They found that some of these compounds showed significant activity in these areas (Sudha et al., 2021).

Antitumor and Antibacterial Activities

El-Zahar et al. (2011) synthesized derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (a similar compound) and evaluated their antitumor and antibacterial activities, finding that some derivatives exhibited significant efficacy (El-Zahar et al., 2011).

Analgesic Activity

Kenchappa et al. (2020) synthesized derivatives of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde, structurally similar to the target compound, and evaluated their analgesic and anti-inflammatory activities, showing that some derivatives were effective (Kenchappa et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a biochemical used for proteomics research

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde are not well-studied. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body. More research is needed to outline these properties .

Action Environment

The action of 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .

Eigenschaften

IUPAC Name |

1-benzyl-3-thiophen-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-11-13-10-17(9-12-5-2-1-3-6-12)16-15(13)14-7-4-8-19-14/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKYAOHVKGPROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)

![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2463314.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2463315.png)